1,3-Diisopropenylbenzene
Description
Nomenclature and Isomeric Considerations
A precise understanding of a chemical compound begins with its formal naming and differentiation from structurally similar molecules.
IUPAC Name: 1,3-bis(prop-1-en-2-yl)benzene
The systematic name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is 1,3-bis(prop-1-en-2-yl)benzene. nih.govstenutz.eualfachemic.com This name explicitly describes the molecular architecture: a central benzene (B151609) ring to which two prop-1-en-2-yl groups are attached at the first and third carbon positions.
Common Synonyms and Abbreviations
In scientific literature and commercial contexts, 1,3-Diisopropenylbenzene is frequently referred to by a variety of synonyms and abbreviations. These include m-Diisopropenylbenzene, 1,3-DIPEB, and m-DIPEB. nih.govalfa-chemistry.comalfa-industry.com Such shorthand provides convenience, though the full IUPAC name remains the unambiguous standard.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier | Source |
|---|---|---|
| IUPAC Name | 1,3-bis(prop-1-en-2-yl)benzene | nih.govalfa-chemistry.com |
| Common Synonyms | This compound | nih.gov |
| m-Diisopropenylbenzene | nih.gov | |
| Benzene, 1,3-bis(1-methylethenyl)- | nih.gov | |
| m-Bis(1-methylvinyl)benzene | nih.govalfa-chemistry.com | |
| Common Abbreviations | m-DIPEB | nih.govalfa-industry.com |
| mDIPEB | nih.gov | |
| CAS Number | 3748-13-8 | nih.gov |
| Molecular Formula | C12H14 | nih.gov |
| Molecular Weight | 158.24 g/mol | alfa-chemistry.com |
Distinction from Diisopropylbenzene Isomers (e.g., 1,3-Diisopropylbenzene)
It is crucial to distinguish this compound from its saturated counterpart, 1,3-diisopropylbenzene (B165221). wikipedia.orgnih.gov The key difference lies in the nature of the side chains. This compound possesses two unsaturated isopropenyl groups (–C(CH₃)=CH₂), which are highly reactive and enable polymerization. In contrast, 1,3-diisopropylbenzene has two saturated isopropyl groups (–CH(CH₃)₂), rendering it far less reactive and generally limiting its use to applications like solvents. wikipedia.org This fundamental structural variance results in disparate chemical properties and applications. While both are isomers of di-substituted benzenes, their reactivity profiles are markedly different. wikipedia.org
Table 2: Comparison of this compound and 1,3-Diisopropylbenzene
| Feature | This compound | 1,3-Diisopropylbenzene | Source |
|---|---|---|---|
| Molecular Formula | C12H14 | C12H18 | nih.govwikipedia.org |
| Side Chains | Unsaturated isopropenyl groups | Saturated isopropyl groups | |
| Reactivity | High, due to double bonds | Low, due to saturation | |
| Primary Use | Monomer, crosslinking agent | Solvent, chemical intermediate | lookchem.com |
Significance in Contemporary Chemical Science
The presence of two polymerizable isopropenyl groups makes this compound a valuable building block in polymer chemistry and materials science.
Role as a Monomer and Crosslinking Agent
This compound is extensively utilized as a monomer in various polymerization reactions. lookchem.com It can undergo polymerization, often initiated by free radicals or anionic methods, to form polymers. epa.govgoogle.com One of the compound's most significant roles is as a crosslinking agent. lookchem.comabren.net When incorporated into a polymer chain, its pendant isopropenyl groups can react to form connections between polymer chains, creating a three-dimensional network. This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. alfa-industry.com For instance, it has been used to create crosslinked radiation-grafted membranes, demonstrating its utility in modifying polymer properties for specific applications. alfachemic.comchemicalbook.com The anionic polymerization of this compound is characterized by a relatively low ceiling temperature, meaning the polymerization is reversible at moderate temperatures. alfachemic.comresearchgate.net
Relevance in Advanced Materials Research
The unique reactivity of this compound has led to its use in the synthesis of a variety of advanced materials. One notable area of research is its use in inverse vulcanization with elemental sulfur to create novel organosulfur polymers. nih.govacs.orgbohrium.com These sulfur-containing copolymers, such as poly(sulfur-random-1,3-diisopropenylbenzene) (poly(S-r-DIB)), exhibit interesting properties and potential applications. acs.org For example, these materials have been investigated for their optical properties, with deuterated versions showing enhanced transparency in the mid-infrared region, which is promising for IR optics. nih.gov Furthermore, porous sulfur polymers synthesized using this compound have shown potential for environmental applications, such as the removal of organic contaminants from water. bohrium.comrsc.org The ability to form hyperbranched polymers and cross-linked networks also makes it a target for research into materials with tailored mechanical and thermal properties. nih.gov
Table 3: Research Applications of this compound
| Application Area | Specific Use | Key Research Finding | Source |
|---|---|---|---|
| Polymer Synthesis | Monomer and Crosslinking Agent | Can form linear polymers with pendant double bonds or crosslinked networks, enhancing mechanical and thermal properties. | alfa-industry.comresearchgate.net |
| Advanced Materials | Inverse Vulcanization with Sulfur | Forms organosulfur polymers (poly(S-r-DIB)) with unique optical and mechanical properties. | nih.govacs.org |
| Environmental Remediation | Porous Sulfur Polymers | Synthesized polymers show high adsorption capacity for organic contaminants in water. | bohrium.comrsc.org |
| Fuel Cell Membranes | Crosslinker for Grafted Membranes | Improves the homogeneity and interfacial properties of radiation-grafted membranes. | chemicalbook.com |
Emerging Applications in Specialized Fields
Recent scientific investigations have highlighted the utility of this compound in several cutting-edge fields, primarily through its incorporation into novel copolymers. These applications leverage the unique properties imparted by the 1,3-DIPB monomer to address specific technological challenges.
Copolymers with Sulfur for Advanced Materials
A significant area of research involves the copolymerization of this compound with elemental sulfur through a process known as inverse vulcanization. This method allows for the creation of high-sulfur-content polymers with unique optical, chemical, and electrochemical properties.
Wastewater Treatment: Copolymers of sulfur and 1,3-DIPB (S-DIB) have demonstrated significant potential as effective materials for wastewater remediation. Research has shown that these materials can remove organic pollutants through a dual mechanism of adsorption and photodegradation. In one study, an S-DIB copolymer achieved a 96.53% removal of methylene (B1212753) blue dye from water under optimized conditions. rsc.orgresearchgate.netrsc.org The porous nature of these polymers, which can be controlled during synthesis, provides a large surface area for the adsorption of contaminants. nih.gov
| Pollutant Removal by S-DIB Copolymers | |
| Contaminant | Removal Efficiency |
| Methylene Blue | 96.53% rsc.orgrsc.org |
| Caffeine | Strong adsorption and chemical neutralization nih.gov |
Antimicrobial Surfaces: The development of materials that can inhibit microbial growth is crucial in various settings, from medical devices to marine coatings. Copolymers of sulfur and 1,3-DIPB have exhibited notable antimicrobial activity. Studies have shown that these materials can be effective against both Gram-positive and Gram-negative bacteria. For instance, poly(sulfur-co-1,3-diisopropenylbenzene) surfaces were found to kill up to 72% of Escherichia coli. researchgate.net Further research has reported even higher efficacy, with some S-DIB based materials achieving a greater than 4.3-log reduction in viable Staphylococcus aureus cells. acs.org The proposed mechanism involves the interaction of polysulfides with the bacterial cell membrane and thiol-containing enzymes. acs.org
| Antimicrobial Activity of S-DIB Copolymers | |
| Bacterial Strain | Observed Effect |
| Escherichia coli | Up to 72% killed researchgate.net |
| Staphylococcus aureus | >4.3-log reduction in viable cells acs.org |
High Refractive Index Polymers: There is a growing demand for polymers with high refractive indices for applications in advanced optical components like lenses and coatings. The incorporation of sulfur, which has high molar refractivity, into polymers is a promising strategy. By copolymerizing elemental sulfur with 1,3-DIPB, researchers have successfully synthesized polymers with exceptionally high refractive indices. mdpi.comnih.gov Terpolymers of sulfur, selenium, and this compound have achieved refractive index values greater than 2.0, among the highest for any synthetic polymer, while maintaining excellent transparency in the mid-infrared range. nih.gov Nanocomposites created by generating poly(sulfur-1,3-diisopropenylbenzene) nanoparticles within a polystyrene matrix have also shown a significant increase in refractive index, reaching values of 1.673. researchgate.net
| Refractive Index of 1,3-DIPB Containing Polymers | |
| Polymer System | Refractive Index (n) |
| Poly(sulfur-r-selenium-r-DIB) | > 2.0 nih.gov |
| Polystyrene-sulfur nanocomposite | 1.673 researchgate.net |
| Sulfur-methacrylate copolymer | Up to 1.72 nih.gov |
Cathodes for Lithium-Sulfur Batteries: Lithium-sulfur (Li-S) batteries are a next-generation energy storage technology with a high theoretical energy density. However, they face challenges such as the polysulfide shuttle effect, which leads to capacity fade. Copolymers of sulfur and 1,3-DIPB are being explored as cathode materials to mitigate these issues. nih.govrsc.orgrsc.org The polymeric structure helps to chemically bind the sulfur, preventing the dissolution of polysulfides into the electrolyte. Research has shown that poly(sulfur-random-1,3-diisopropenylbenzene) cathodes can exhibit enhanced capacity retention, with one study reporting a capacity of 1005 mAh/g after 100 cycles. acs.org A lithiated version of this copolymer has also been developed to further improve rate capability and cycling stability. acs.org
| Performance of S-DIB Cathodes in Li-S Batteries | |
| Performance Metric | Reported Value |
| Capacity Retention (after 100 cycles) | 1005 mAh/g acs.org |
| Cycling Stability | Over 500 cycles at a C/10 rate acs.org |
Synthesis of Thermoplastic Elastomers
This compound also plays a role as a difunctional initiator in the synthesis of thermoplastic elastomers (TPEs). These materials combine the properties of thermoplastics and elastomers, offering both processability and flexibility. In the synthesis of block copolymers, such as those with polybutadiene (B167195) soft segments and polystyrene or poly(methyl methacrylate) hard segments, 1,3-DIPB can be used to create the central block, leading to materials with improved mechanical and thermal properties. tennessee.eduuliege.beacs.orgacs.org
Structure
2D Structure
Properties
IUPAC Name |
1,3-bis(prop-1-en-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-8H,1,3H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVPVTPPYGGAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30352-78-4 | |
| Record name | Benzene, 1,3-bis(1-methylethenyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID7027546 | |
| Record name | m-Bis(1-methylvinyl)benzene | |
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Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [EPA ChAMP: Initial Risk-Based Prioritization] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Benzene, 1,3-bis(1-methylethenyl)- | |
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| Record name | 1,3-Diisopropenylbenzene | |
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Vapor Pressure |
0.16 [mmHg] | |
| Record name | 1,3-Diisopropenylbenzene | |
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CAS No. |
3748-13-8 | |
| Record name | 1,3-Diisopropenylbenzene | |
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| Record name | 1,3-Diisopropenylbenzene | |
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| Record name | Benzene, 1,3-bis(1-methylethenyl)- | |
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| Record name | m-Bis(1-methylvinyl)benzene | |
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| Record name | m-bis(1-methylvinyl)benzene | |
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| Record name | 1,3-DIISOPROPENYLBENZENE | |
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Synthesis and Industrial Production Methodologies
Alkylation-Dehydrogenation Pathways
The production of 1,3-diisopropylbenzene (B165221), the direct precursor to 1,3-diisopropenylbenzene, is achieved through the alkylation of an aromatic feed, followed by processes to maximize the concentration of the meta-isomer.
Industrial Alkylation of Cumene (B47948) with Propylene (B89431)
The synthesis process begins with the alkylation of cumene with propylene. google.com This reaction is an extension of the more common process for producing cumene, which involves the alkylation of benzene (B151609) with propylene. acs.orglew.ro In this secondary alkylation step, an isopropyl group is added to the cumene molecule.
Formation of Diisopropylbenzene Isomers (p-DIPB and m-DIPB)
The alkylation of cumene with propylene inevitably produces a mixture of diisopropylbenzene (DIPB) isomers, primarily the para (p-DIPB) and meta (m-DIPB) isomers. google.com The relative ratio of these isomers is highly dependent on the catalyst and reaction conditions. For the production of this compound, the process must be optimized to favor the formation of m-DIPB. The undesired ortho-isomer is typically formed in negligible amounts due to steric hindrance. ejaet.com
Catalyst Systems for Alkylation (e.g., Solid Acid Catalysts, Zeolite Beta)
Modern industrial processes have largely shifted from corrosive and environmentally hazardous catalysts like aluminum chloride and solid phosphoric acid to solid acid catalysts, particularly zeolites. lew.rotarjomeplus.com Zeolites offer higher selectivity, easier separation from the product stream, and are non-corrosive.
Zeolite Beta is a widely used catalyst in these alkylation reactions due to its pore size and acidity, which are favorable for the formation of diisopropylbenzene. researchgate.netscielo.br Modified zeolites, such as those exchanged with rare-earth cations like cerium, can also be employed to alter the catalyst's activity and selectivity. scielo.br The acidity of the zeolite, often determined by the silica-to-alumina (Si:Al) ratio, is a critical factor influencing both the reaction rate and the product distribution. osti.gov For instance, studies have shown that more acidic β-zeolites can lead to higher yields. osti.gov
Reaction Parameters and Optimization (WHSV, Temperature)
Optimizing reaction parameters is essential for maximizing the yield of the desired m-DIPB isomer and minimizing the formation of byproducts like triisopropylbenzene. acs.org Key parameters include temperature, pressure, and Weight Hourly Space Velocity (WHSV), which represents the feed rate relative to the catalyst weight.
Temperature: The alkylation reaction is exothermic, and lower temperatures generally favor the production of the desired dialkylated product over polyalkylated byproducts. acs.orgnih.gov However, the temperature must be high enough to ensure a reasonable reaction rate. Optimal temperatures often lie in the range of 150°C to 260°C, depending on the specific catalyst and process (liquid or gas phase). tarjomeplus.comosti.govnih.gov
WHSV: The WHSV affects the contact time between the reactants and the catalyst. A lower WHSV (longer contact time) can increase the conversion of reactants but may also lead to the formation of more polyalkylated byproducts. academax.com Research on the transalkylation of DIPB using a nano-Beta zeolite catalyst was conducted at a WHSV of 1.6 h⁻¹. academax.com Studies on benzene alkylation have explored WHSV values as high as 51 h⁻¹. nih.gov
| Parameter | Typical Range | Effect on Process | Reference |
|---|---|---|---|
| Temperature | 150°C - 260°C | Affects reaction rate and selectivity. Higher temperatures can increase the formation of byproducts like n-propylbenzene and polyisopropylbenzenes. | osti.govnih.govacademax.com |
| WHSV (h⁻¹) | 1.6 - 51 | Controls reactant contact time with the catalyst. Lower WHSV increases conversion but may reduce selectivity to the desired product. | nih.govacademax.com |
| Benzene/Propylene Molar Ratio | ~7:1 | A high excess of the aromatic compound (benzene or cumene) is used to improve selectivity towards the mono- or di-alkylated product and suppress the formation of heavier byproducts. | tarjomeplus.com |
Isomerization and Transalkylation for Yield Enhancement
Since the initial alkylation step produces an isomeric mixture, further processing is required to maximize the yield of the desired 1,3-diisopropylbenzene (m-DIPB). This is achieved through isomerization and transalkylation.
Recycling of p-DIPB-rich Stream
The stream rich in p-DIPB, separated after the initial alkylation, is the feedstock for these yield-enhancement steps. By continuously recycling this stream through either an isomerization reactor to form more m-DIPB or a transalkylation reactor to regenerate cumene, the process efficiency is greatly improved. google.com This ensures that the propylene and aromatic raw materials are ultimately converted to the desired 1,3-diisopropylbenzene precursor with minimal waste.
Role of Transalkylation Catalysts (e.g., Zeolite Y)
Transalkylation is a crucial process in the petrochemical industry for converting overproduced or less valuable alkylated aromatics into more desired products. wikipedia.org In the context of 1,3-DIPEB synthesis, the precursor 1,3-diisopropylbenzene (m-DIPB) is often produced alongside other isomers (o-DIPB and p-DIPB) as by-products during the large-scale production of cumene from benzene and propylene. nitrkl.ac.inejaet.com Transalkylation reactions, catalyzed by zeolites, are employed to optimize the yield of the desired m-DIPB isomer.
Zeolites are crystalline aluminosilicates with a well-defined pore structure and strong acidic sites, making them highly effective catalysts. scielo.br Zeolite Y, a large-pore zeolite, is particularly notable. While much of the literature focuses on the transalkylation of diisopropylbenzenes with benzene to produce cumene, the principles are reversible and applicable to the synthesis of DIPB isomers. nitrkl.ac.inscielo.br The acidic sites within the zeolite framework facilitate the transfer of alkyl groups between aromatic rings. wikipedia.org
The catalytic activity of Zeolite Y can be modified to enhance selectivity for specific isomers. For instance, modifying the zeolite by exchanging its H+/Na+ ions with rare earth cations can alter the number and strength of the acid sites, thereby influencing the reaction pathway. scielo.br Studies on similar reactions, like toluene (B28343) disproportionation, have shown that modifying Y zeolites with lanthanum (La3+) can optimize catalytic performance. researchgate.net In the synthesis of diisopropylbenzene, these catalysts help equilibrate the isomer mixture, allowing for the conversion of less desired isomers into the target 1,3-diisopropylbenzene, which can then be separated and further processed. wikipedia.org
Table 1: Zeolite Catalysts in Aromatic Transalkylation Reactions
| Catalyst Type | Reactants | Products | Key Finding |
|---|---|---|---|
| Zeolite Y | Toluene | Benzene, Xylenes | Effective for methyl group transfer, demonstrating the principle of transalkylation. wikipedia.org |
| Modified YH Zeolite | Diisopropylbenzene, Benzene | Cumene | Proved to be a good active catalyst for the reverse reaction (de-alkylation). scielo.brscielo.br |
| REY Zeolite | Toluene, Diisopropylbenzene | Cymenes, Cumene | Demonstrates the versatility of zeolite catalysts in complex transalkylation reactions. researchgate.net |
Dehydrogenation of Diisopropylbenzene Isomers
The final and critical step in the primary industrial production of this compound is the dehydrogenation of its precursor, 1,3-diisopropylbenzene. googleapis.com This process involves the removal of hydrogen atoms from the isopropyl groups to form the desired isopropenyl (prop-1-en-2-yl) groups.
The reaction is typically carried out in the gaseous phase at high temperatures in the presence of steam and a solid catalyst. google.com A common and effective catalyst for this process is one composed mainly of an iron compound, a potassium compound, and a magnesium compound. google.com This type of chromium-free catalyst is considered environmentally friendly and suitable for industrial-scale production. google.com The steam serves multiple purposes: it acts as a heat carrier, reduces the partial pressure of the hydrocarbons to favor the dehydrogenation equilibrium, and helps to prevent coke formation on the catalyst surface, thereby extending its operational life.
The output of the dehydrogenation reactor is a mixture containing the target this compound, unreacted 1,3-diisopropylbenzene, and various by-products such as isopropenylcumene. google.com This mixture then requires further purification, typically through continuous distillation, to isolate the 1,3-DIPEB monomer. googleapis.com
Alternative Synthetic Routes
Beyond the standard alkylation-dehydrogenation pathway, several alternative methods for synthesizing this compound and its immediate precursors have been developed.
Thermal Isomerization of 1,4-Diisopropylbenzene (B50396)
The synthesis of 1,3-diisopropylbenzene, the direct precursor to 1,3-DIPEB, can be achieved through the isomerization of 1,4-diisopropylbenzene (p-DIPB). wikipedia.org This process is particularly useful as p-DIPB is often a significant component of the diisopropylbenzene mixture obtained from benzene alkylation. The isomerization is typically conducted at elevated temperatures over a solid acid catalyst. wikipedia.org
Research has shown that metal-modified Hβ zeolites are effective catalysts for this transformation. researchgate.net The process involves passing a stream of p-DIPB over the heated catalyst bed. The acidic sites on the zeolite facilitate the rearrangement of the isopropyl groups on the benzene ring.
Table 2: Isomerization of p-DIPB to m-DIPB over Modified Hβ Zeolites at 250°C
| Catalyst | p-DIPB Conversion (%) | m-DIPB Selectivity (%) |
|---|---|---|
| Al-Hβ | 68-75 | 42-54 |
| Fe-Hβ | 68-75 | 42-54 |
Data sourced from a study on metal-modified Hβ zeolites. researchgate.net
The reaction conditions, such as temperature and space velocity, can be optimized to maximize the yield of the desired meta-isomer while minimizing side reactions like disproportionation, which can produce cumene and triisopropylbenzene. researchgate.net The resulting equilibrium mixture typically contains around 68% m-DIPB and 32% p-DIPB, with negligible amounts of the ortho isomer. researchgate.net
Catalyzed Reactions utilizing Concentrated Sulfuric Acid
Concentrated sulfuric acid can be employed as a catalyst in certain synthetic routes to this compound. One documented method involves an acidolysis reaction where a mixture derived from preceding steps is treated with a catalytic amount of concentrated sulfuric acid. chemicalbook.com
In a specific example, a reaction was performed using 0.1% by weight of concentrated sulfuric acid as the catalyst. chemicalbook.com The reaction was conducted under ordinary pressure at a temperature of 90°C for approximately 40 minutes. chemicalbook.com Following the reaction, the product mixture is neutralized to remove the acid catalyst. This process yields a liquid containing this compound, which can then be purified through rectification and separation. chemicalbook.com
Synthesis from α,α'-Dihydroxy-1,3-diisopropylbenzene
An alternative synthetic pathway to this compound starts from α,α'-dihydroxy-1,3-diisopropylbenzene. chemicalbook.com This starting material, a diol, can be synthesized via the air oxidation of 1,3-diisopropylbenzene. The conversion of the diol to 1,3-DIPEB is essentially a double dehydration reaction, where two molecules of water are eliminated from the diol. This type of reaction is typically catalyzed by an acid. The process involves heating the α,α'-dihydroxy-1,3-diisopropylbenzene in the presence of an acid catalyst, which facilitates the removal of the hydroxyl groups and the formation of the double bonds of the isopropenyl groups.
Chemical Reactivity and Reaction Mechanisms
Polymerization Mechanisms
The polymerization of 1,3-diisopropenylbenzene (1,3-DIPB) is a subject of significant interest in polymer chemistry due to its bifunctional nature, which allows for the creation of unique polymer architectures. Anionic polymerization, in particular, offers a pathway to control the polymerization process, leading to polymers with specific structures and properties.
Anionic polymerization of this compound reveals several characteristic features that distinguish it from other polymerization methods. This technique is particularly valuable for synthesizing polymers with well-defined structures. alfachemic.com
The anionic polymerization of this compound is characterized by a relatively low ceiling temperature. alfachemic.comresearchgate.net This means that the polymerization is reversible, and the equilibrium between the monomer and the polymer is sensitive to temperature. Close to room temperature, the propagation reaction is reversible, similar to the behavior observed for α-methylstyrene. researchgate.net This property can be exploited for specific synthetic applications, such as the creation of efficient bifunctional initiators by carefully selecting temperature and concentration to favor the formation of the diadduct of butyllithium. researchgate.net
| Property | Description |
| Ceiling Temperature | The temperature at which the rate of polymerization equals the rate of depolymerization. |
| 1,3-DIPB Behavior | Exhibits a low ceiling temperature in anionic polymerization, making the process reversible. researchgate.net |
| Comparison | Similar to α-methylstyrene, the propagation reaction is reversible near room temperature. researchgate.net |
A significant aspect of the anionic polymerization of this compound is the pronounced difference in reactivity between its two isopropenyl groups. alfachemic.comresearchgate.net This disparity in reactivity is a key factor that allows for the controlled formation of linear polymers at initial stages of the reaction. Kinetic data has shown a substantial difference in the reactivity of the two double bonds, which influences the polymerization pathway and the resulting polymer structure. researchgate.net
At low degrees of monomer conversion, the anionic polymerization of this compound yields polymers that are essentially linear. researchgate.netresearchgate.net These linear polymers are characterized by the presence of one pendant double bond per monomer unit. researchgate.netresearchgate.net This occurs because the difference in reactivity between the two double bonds allows for the polymerization to proceed primarily through one of the isopropenyl groups, leaving the other unreacted along the polymer backbone. This process is crucial for creating polymers that can be further modified or crosslinked in a subsequent step.
| Conversion Level | Polymer Structure | Pendant Groups |
| Low | Essentially Linear researchgate.netresearchgate.net | One pendant double bond per monomeric unit researchgate.netresearchgate.net |
While linear polymers are formed at low conversions, branching and crosslinking become more prevalent as the polymerization reaction progresses to higher conversions. researchgate.netresearchgate.net As the concentration of pendant double bonds along the polymer chains increases, the probability of these groups participating in the polymerization reaction also rises. researchgate.net This leads to the formation of branched structures and eventually to a crosslinked network. The transition from linear to branched and crosslinked structures is a direct consequence of the bifunctional nature of the this compound monomer.
Free Radical Polymerization
While the polymerization of divinyl monomers like 1,3-DIB often leads to cross-linked networks, specific conditions in free radical polymerization can be employed to generate substantially linear polymers. google.com A process has been developed that involves the free radical polymerization of diisopropenylbenzene in the presence of a chain transfer catalyst. google.com
This method allows for the synthesis of non-crosslinked, highly unsaturated polymers. The process is typically carried out by heating a mixture of 1,3-DIB, a free radical initiator (e.g., an azo-initiator), and a chain transfer catalyst to temperatures between 60°C and 160°C in an inert atmosphere. google.com The reaction is continued until a high monomer conversion (70% to 100%) is achieved. google.com The resulting polymers are substantially linear with minimal branching and are notably free of the indanyl functionality that can arise in cationic polymerization processes. google.com These linear polymers, which retain unsaturation, can serve as reactive backbones for further functionalization or as macromolecular chain transfer agents. google.com
Self-Crosslinking Potential
This compound (DIB) is a divinyl compound recognized for its high reactivity, which makes it a prominent crosslinking agent in the production of various polymers and resins. lookchem.comunilongmaterial.com Its molecular structure, featuring two isopropenyl groups, provides two sites for polymerization. In anionic polymerization, the two double bonds exhibit different reactivities. researchgate.net
Initially, at low degrees of monomer conversion, the polymerization of DIB tends to form essentially linear polymers, with each monomer unit incorporating one pendant double bond. researchgate.net However, as the reaction progresses and the concentration of these pendant double bonds on the polymer backbone increases, so does the probability of them participating in further polymerization. This leads to branching and, ultimately, crosslinking, forming a network structure. researchgate.net This inherent reactivity allows DIB to act as a self-crosslinking monomer under certain conditions, contributing to the structural integrity and performance of the final polymer. lookchem.com
Role in Hyperbranched Polymer Synthesis via Self-Condensing Vinyl Polymerization
Hyperbranched polymers, known for their unique properties like low viscosity and a high number of terminal groups, can be synthesized in a one-pot reaction using self-condensing vinyl polymerization (SCVP). polymer.cn this compound is a suitable monomer for this process. Anionic self-condensing vinyl polymerization (ASCVP) has been used to synthesize hyperbranched polymers from DIB. researchgate.net
In this method, an "inimer" (a molecule that acts as both an initiator and a monomer) is formed in situ from DIB using anionic initiators like n-butyllithium (nBuLi) or diphenylhexyllithium (B8564950) (DPHLi) in a solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. researchgate.net This inimer then undergoes intermolecular self-condensation. researchgate.net A key advantage of using DIB in this process is that, unlike divinylbenzene, it does not lead to gelation. researchgate.net
The growth of the hyperbranched poly(DIB) is, however, limited by the monomer-polymer equilibrium. The molecular weight of the resulting polymers can be influenced by the choice of initiator, with DPHLi yielding higher molecular weights. researchgate.net
| Polymerization Method | Monomer | Key Feature | Outcome |
| Anionic Self-Condensing Vinyl Polymerization (ASCVP) | This compound (DIB) | In situ formation of an "inimer" | Gel-free hyperbranched polymers with limited molecular weight growth researchgate.net |
Cationic Polymerization and Crosslinking
This compound is an effective cross-linking agent in cationic polymerization. biosynth.com Polymers can be prepared by polymerizing DIB under cationic conditions using a Brønsted acid or a Lewis acid catalyst in a suitable hydrocarbon solvent. google.com Research has shown that trifluoromethanesulfonic acid (CF3SO3H) is a particularly effective initiator for the cationic polymerization of diisopropenylbenzenes, proving superior to conventional acids like H2SO4. researchgate.net The higher acidity of CF3SO3H allows for much faster polymerization at lower temperatures. researchgate.net The resulting polymers are noted for high thermal resistance and are substantially free of indanyl functionality, which is a common side product in other polymerization methods. google.com These polymers exhibit high glass transition temperatures (Tg) and good solubility in non-polar solvents, yielding substantially gel-free solutions. google.com
| Parameter | Value |
| Catalyst Type | Brønsted acid or Lewis acid google.com |
| Preferred Initiator | Trifluoromethanesulfonic acid (CF3SO3H) researchgate.net |
| Solvent Type | Inert hydrocarbon solvents google.com |
| Resulting Polymer Structure | Substantially linear, free of indanyl functionality google.com |
| Polymer Properties | High Tg, good solubility in non-polar solvents google.com |
Inverse Vulcanization with Elemental Sulfur
Inverse vulcanization is a novel process developed to utilize the surplus of elemental sulfur from petroleum refining by copolymerizing it with unsaturated organic comonomers. researchgate.net The most widely studied example of this process is the reaction between elemental sulfur (S8) and this compound (DIB). acs.orgresearchgate.netnih.govconsensus.app This process yields high-sulfur-content copolymers, named poly(sulfur-random-1,3-diisopropenylbenzene) or poly(S-r-DIB), which are chemically stable and processable. illinois.edumorressier.com The amount of sulfur incorporated can be very high, typically ranging from 50 to 90 wt%. rsc.org
Mechanism of S-DIB Copolymer Formation
The mechanism of inverse vulcanization between sulfur and DIB is more complex than initially proposed. acs.orgnih.govconsensus.app The process is fundamentally a bulk, free-radical copolymerization. morressier.comacs.org It begins by heating elemental sulfur above its floor temperature (Tf), causing the S8 rings to open and form diradical sulfur chains. rsc.orgacs.org The DIB comonomer is then added to the molten sulfur, initiating copolymerization that results in vitrification within minutes. rsc.org
Recent detailed mechanistic studies have revealed that the reaction is significantly more complex than a simple thiol-ene addition. acs.orgresearchgate.netnih.gov High temperatures can lead to side reactions, resulting in complex microstructures. acs.orgresearchgate.netnih.gov Density-functional theory (DFT) calculations and experimental analysis suggest that the stabilization of the resulting polymer network is primarily driven by the formation of sulfur chains connecting the DIB molecules. nih.govnih.gov These studies also indicate a preference for shorter sulfur chains, with a length of approximately four sulfur atoms (S4) being the most favorable link between two DIB units. nih.govnih.gov
Absence of External Initiators or Organic Solvents
A key feature of the inverse vulcanization process is that it aligns with principles of green chemistry. The reaction is conducted in bulk, utilizing molten sulfur as both a comonomer and the reaction medium. researchgate.netrsc.org This eliminates the need for any external organic solvents or catalysts. researchgate.netmorressier.comrsc.org The thermal ring-opening of sulfur itself generates the necessary radical species to initiate the polymerization with the DIB crosslinker. researchgate.net This solvent-free approach ensures complete atom economy, as all starting materials are incorporated into the final copolymer product. researchgate.net
Structural Characterization of Poly(sulfur-random-1,3-diisopropenylbenzene)
Detailed structural characterization of poly(S-r-DIB) has been challenging due to the insolubility of the copolymers, especially at high sulfur content. acs.orgnih.govconsensus.app However, comprehensive analysis using solid-state and solution nuclear magnetic resonance (NMR) spectroscopy, combined with polymer degradation studies, has provided significant insights. acs.orgresearchgate.netnih.gov
These studies have revealed that the initially proposed repeating units for poly(S-r-DIB) were incorrect. acs.orgnih.govconsensus.app The actual microstructure is complex, with evidence showing that bis-thiocumyl units are the predominant structural motif, rather than a structure formed by a simple thiol-ene reaction. researchgate.netacs.org Through the inverse vulcanization process, the non-aromatic double C=C bonds in the DIB molecule are almost completely converted into single bonds, resulting in two sp3 hybridized carbon atoms. nih.gov
Other Chemical Transformations
The oxidation of the diisopropylbenzene precursor to this compound is a key industrial process, yielding various hydroperoxide products. When m-diisopropylbenzene is oxidized with molecular oxygen, typically under alkaline conditions, a mixture of hydroperoxides is formed. google.comgoogle.com The primary products of this oxidation include m-diisopropylbenzene monohydroperoxide (MHP), m-diisopropylbenzene dihydroperoxide (DHP), and m-diisopropylbenzene hydroxyhydroperoxide (HHP). googleapis.com
The selective production of DHP can be challenging, as the oxidation often yields more MHP than DHP. google.com For instance, batch oxidation at 100°C can result in a product containing 45% MHP and only 18% DHP. google.com Further oxidation of the product mixture, sometimes using hydrogen peroxide as an additional oxidizing agent, can be employed to convert HHP and dicarbinols (DCL) into the desired DHP. google.comgoogleapis.com The main products found in the oxidation mixture are often the monocarbinol (MCL), dicarbinol (DCL), and olefin carbinol (OLCL), which is formed by the dehydration of DCL. google.com
| Abbreviation | Full Chemical Name |
|---|---|
| MHP | m-Diisopropylbenzene Monohydroperoxide |
| DHP | m-Diisopropylbenzene Dihydroperoxide |
| HHP | m-Diisopropylbenzene Hydroxyhydroperoxide |
| DCL | 1,3-di(2-hydroxy-2-propyl)benzene |
The primary reduction reaction involving this compound is the hydrogenation of its two isopropenyl groups. This reaction would convert the unsaturated isopropenyl moieties into saturated isopropyl groups, yielding 1,3-diisopropylbenzene (B165221). This type of catalytic hydrogenation is a standard transformation for alkenes, although specific literature detailing this particular reduction was not highlighted in the search results.
Another context for reduction reactions involves the conversion of ketones formed from Friedel-Crafts acylation of the benzene (B151609) ring. For example, a phenylethanone derivative can be reduced to ethylbenzene (B125841) via the Clemmensen reduction, which involves heating the ketone with amalgamated zinc and concentrated hydrochloric acid. chemguide.co.uk This converts the meta-directing acyl group into an ortho-, para-directing alkyl group, a useful strategy in multi-step synthesis. chemguide.co.uk
The benzene ring of this compound is susceptible to electrophilic aromatic substitution. The two isopropenyl groups are classified as activating, ortho-, para-directing groups. libretexts.orgorganicchemistrytutor.comyoutube.com This means they increase the reactivity of the aromatic ring towards electrophiles compared to benzene and direct incoming electrophiles to the positions ortho and para relative to themselves.
Given the 1,3-substitution pattern of the isopropenyl groups, the directing effects are additive and strongly favor substitution at the 4- and 6-positions (ortho to one group and para to the other) and to a lesser extent, the 2-position (ortho to both groups). The 5-position is sterically hindered and electronically deactivated.
Nitration : This reaction involves treating this compound with a mixture of concentrated nitric acid and concentrated sulfuric acid. libretexts.org The electrophile is the nitronium ion (NO₂⁺). Substitution would be expected to occur predominantly at the 4- and 6-positions of the benzene ring.
Sulfonation : This reaction typically uses fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. The electrophile is SO₃. Similar to nitration, substitution is directed to the 4- and 6-positions.
Bromination : In the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), bromine (Br₂) can be used to brominate the aromatic ring. youtube.comyoutube.com The catalyst polarizes the Br-Br bond, creating a strong electrophile that attacks the electron-rich ring, leading to substitution at the activated positions.
Acetylation : This is a type of Friedel-Crafts acylation that introduces an acetyl group (-COCH₃) onto the ring. chemguide.co.ukcore.ac.uk It is typically carried out using an acyl chloride (like ethanoyl chloride) or acetic anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). chemguide.co.ukacgpubs.org The resulting ketone would be formed at the 4- or 6-position.
Electrochemical Functionalization (e.g., Anodic Oxidation in Methanol)
Electrochemical functionalization represents a method for the modification of organic compounds, utilizing electrons as clean reactants to initiate chemical changes. nih.gov This approach can be applied to aromatic systems to introduce new functional groups. In the context of compounds structurally related to this compound, studies have been conducted on its saturated precursor, 1,3-diisopropylbenzene.
Research has shown that 1,3-diisopropylbenzene undergoes anodic oxidation when subjected to electrolysis in a methanol (B129727) solvent. sigmaaldrich.com This process results in the formation of a dimethoxy-functionalized product. The mechanism for the anodic oxidation of alkylbenzenes, such as 1,3-diisopropylbenzene, is generally understood to proceed through an ECE (Electron transfer, Chemical reaction, Electron transfer) type of mechanism. soton.ac.uk The process begins with the oxidation of the aromatic compound at the anode to form a radical cation intermediate. soton.ac.ukbeilstein-journals.org This highly reactive intermediate then undergoes a chemical reaction, in this case, a nucleophilic attack by the methanol solvent. This is followed by a further electron transfer and subsequent reaction steps to yield the final, stable functionalized product. While this specific reaction has been documented for the precursor, it provides a model for the potential electrochemical behavior of the unsaturated this compound.
Table 1: Anodic Oxidation of 1,3-Diisopropylbenzene
| Reactant | Conditions | Major Product |
|---|
Interaction with Nucleophiles (Kinetic Studies)
Detailed kinetic studies specifically investigating the interaction of this compound with various nucleophiles are not extensively documented in the surveyed scientific literature. However, the expected reactivity can be inferred from its chemical structure. The molecule features two isopropenyl groups attached to a benzene ring. These groups contain carbon-carbon double bonds, which are centers of electron density.
In general, nucleophilic addition to a simple, non-activated alkene is a slow process. Such reactions typically require the double bond to be "activated" by an adjacent electron-withdrawing group, which polarizes the bond and makes one of the carbon atoms susceptible to nucleophilic attack. The isopropenyl groups in this compound are not strongly activated in this manner. Therefore, direct nucleophilic attack on the double bonds would likely require harsh reaction conditions or the use of highly reactive nucleophiles. The reactivity would be significantly different from systems designed for nucleophilic aromatic substitution, such as the reaction of 2,4-dinitrochlorobenzene with piperidine, where the nitro groups strongly activate the ring towards attack. rsc.org
Catalytic Reactions (e.g., Dealkylation of 1,3-Diisopropylbenzene)
The precursor to this compound, 1,3-diisopropylbenzene, is a versatile chemical intermediate that can undergo several catalytic transformations, including dehydrogenation, dealkylation, and transalkylation. ejaet.comwikipedia.org
Catalytic Dehydrogenation
The primary industrial method for producing this compound is the catalytic dehydrogenation of 1,3-diisopropylbenzene. epo.org This reaction is typically carried out in the gas phase at high temperatures in the presence of steam and a solid catalyst. google.com The catalyst is a critical component and is often a multi-component system designed to be efficient and environmentally benign. Modern catalysts for this process are frequently based on iron compounds, promoted with alkali metal compounds (like potassium) and other metal compounds (such as magnesium) to enhance activity and stability. google.com
Table 2: Typical Catalyst Components for Dehydrogenation of 1,3-Diisopropylbenzene
| Catalyst Component | Primary Function | Example Material(s) |
|---|---|---|
| Main Component | Provides primary catalytic activity for C-H bond cleavage. | Iron Compound (e.g., Iron(III) oxide) google.com |
| Promoter | Enhances catalyst activity and selectivity. | Potassium Compound google.com |
Dealkylation and Transalkylation
In addition to dehydrogenation, 1,3-diisopropylbenzene can undergo other catalytic reactions under different conditions.
Dealkylation is the process where one or both of the isopropyl groups are removed from the benzene ring. For instance, passing isopropylbenzene over a catalyst at elevated temperatures (e.g., 325°C) can lead to its dealkylation into benzene and propylene (B89431). cia.gov A similar process can occur with diisopropylbenzene isomers.
Transalkylation involves the transfer of an alkyl group from one molecule to another. In the presence of an acid catalyst like triflic acid or zeolites, 1,3-diisopropylbenzene can react with benzene to form cumene (B47948) (isopropylbenzene). ejaet.comqub.ac.uk This reaction is a key process in petrochemistry for balancing the production of different aromatic compounds. ejaet.com These reactions represent alternative pathways for the utilization of diisopropylbenzene isomers.
Applications in Polymer Science and Materials Engineering
Crosslinking Agents
As a divinyl compound, 1,3-DIPB is frequently employed as a crosslinking agent to enhance the structural integrity, thermal stability, and mechanical properties of various polymers and resins lookchem.com. The presence of two reactive sites enables the formation of three-dimensional networks by connecting linear polymer chains.
1,3-Diisopropenylbenzene has been identified as an effective cross-linking agent for cationic polymerization biosynth.com. In this type of polymerization, the isopropenyl groups of 1,3-DIPB can react with growing polymer chains that have cationic active centers. This reaction incorporates the 1,3-DIPB molecule into the polymer structure and provides a second reactive site for further chain propagation or crosslinking with another polymer chain. This process leads to the formation of a crosslinked network, which can improve the material's properties. The polymers formed can be self-crosslinked or crosslinked with other materials through cationic reactions google.com.
The use of this compound as a co-agent specifically in the vulcanization or crosslinking of polyethylene (B3416737) is not extensively documented in the reviewed scientific literature. While the vulcanization process, which involves creating crosslinks in polymers, is fundamental for materials like natural and synthetic rubbers, the specific role of 1,3-DIPB in polyethylene systems is not prominently featured. Polyethylene crosslinking is typically achieved through other methods, such as with peroxides or radiation.
This compound is utilized as a crosslinking agent in the production of a diverse range of polymers and resins, where it contributes to improved performance and durability lookchem.com. Its applications include:
Polyvinyl Chloride (PVC): It is used in the preparation of cross-linked modified PVC specialty resins. By incorporating 1,3-DIPB, the molecular chains of PVC can be partially cross-linked, enhancing the comprehensive properties of the resulting material unilongmaterial.com.
Polyurethanes: The compound is used as a cross-linking agent and surfactant in the production of polyurethanes biosynth.com.
Other Resins: It also finds use in modifying other resins to improve characteristics such as wear resistance and chemical corrosion resistance.
Monomer in Specialty Polymer Synthesis
Beyond its role as a crosslinking agent, 1,3-DIPB is a valuable monomer for synthesizing polymers with tailored architectures and functionalities. The differential reactivity of its two double bonds can be exploited to create linear polymers, copolymers, and more complex structures researchgate.net.
While the polymerization of divinyl monomers typically leads to highly crosslinked materials, specific reaction conditions can be controlled to favor the synthesis of substantially linear polymers from 1,3-DIPB.
One method involves free radical polymerization in the presence of a chain transfer catalyst. This process produces polymers that are substantially linear with minimal branching on the polymer backbone google.com. These linear polymers are highly unsaturated, possessing a pendant isopropenyl group for each monomer unit, which can be used for subsequent functionalization reactions or crosslinking google.com.
| Parameter | Condition/Component | Purpose/Role |
|---|---|---|
| Polymerization Type | Free Radical Polymerization | Mechanism for chain growth. |
| Monomer | This compound (1,3-DIPB) | The primary building block of the polymer. |
| Key Component | Chain Transfer Catalyst | Controls polymerization to produce linear chains instead of a crosslinked network. |
| Initiator | Free Radical Initiator (e.g., Azo-initiator) | Starts the polymerization process. |
| Reaction Temperature | 60°C to 160°C | Operational range for the polymerization reaction. |
| Conversion Rate | 70% to 100% | The extent of monomer conversion to polymer. |
| Resulting Polymer Structure | Substantially linear with pendant double bonds | The primary characteristic of the synthesized polymer. |
Anionic polymerization can also yield linear polymers at low degrees of conversion. Under these conditions, the reaction proceeds primarily through one of the two double bonds, resulting in a linear chain with a pendant double bond for each monomer unit. Branching and crosslinking tend to occur only at higher conversion rates researchgate.net.
1,3-DIPB can be copolymerized with other vinyl monomers to produce specialty copolymers with specific properties.
Styrene (B11656) and its Derivatives: 1,3-DIPB can be copolymerized anionically with monomers like α-methylstyrene researchgate.net. It is also used to synthesize hyperbranched polymers where a small amount of styrene can promote chain growth researchgate.net.
Acrylonitrile (B1666552): The specific copolymerization of this compound with acrylonitrile is not prominently detailed in the reviewed scientific literature. While the radical copolymerization of acrylonitrile with various other monomers is a well-established industrial process, its specific pairing with 1,3-DIPB is not a commonly cited example.
Poly(sulfur-co-1,3-diisopropenylbenzene) for Lithium-Sulfur Batteries
The copolymer Poly(sulfur-co-1,3-diisopropenylbenzene), often abbreviated as poly(S-r-DIB), has emerged as a significant material for developing advanced cathode materials for Lithium-Sulfur (Li-S) batteries. acs.orgnih.gov This polymer is synthesized through a process known as inverse vulcanization, where elemental sulfur, the main component, is heated to its molten state and copolymerized with this compound (DIB) acting as a comonomer or crosslinker. illinois.edursc.org This method allows for the creation of high-sulfur-content polymers (up to 90 wt%) that address some of the primary challenges in Li-S battery technology, such as the dissolution of polysulfide intermediates into the electrolyte, which leads to capacity fade. nih.gov
The integration of DIB into the sulfur backbone creates a stable polymer network that chemically traps sulfur, mitigating the polysulfide shuttle effect. nih.govresearchgate.net Research has shown that the electrochemical performance of these cathodes is highly dependent on the DIB content. nih.gov Cathodes fabricated from poly(S-r-DIB) have demonstrated significantly enhanced capacity retention and extended cycle life compared to traditional sulfur cathodes. For instance, a copolymer with 10 wt% DIB has shown a stable capacity of 1005 mAh/g after 100 cycles and can maintain a capacity of approximately 635 mAh/g after 500 cycles. nih.gov The proposed mechanism for this improved stability involves the organosulfur DIB units generated during discharge acting as "plasticizers" for insoluble lithium polysulfide products, which helps prevent the irreversible deposition that typically causes capacity loss. acs.orgnih.gov
| DIB Content (wt%) | Specific Capacity (at 100 cycles) | Specific Capacity (at 500 cycles) | Cycling Rate | Reference |
|---|---|---|---|---|
| 10% | 1005 mAh/g | ~635 mAh/g | C/10 | acs.orgnih.gov |
| 20% | 823 mAh/g | Not Reported | Not Reported | acs.org |
Synthesis of Poly(this compound peroxide)
Poly(this compound peroxide), or PDIPBP, can be synthesized from its monomer, this compound, through a process of free-radical-initiated oxidative polymerization. In this reaction, a solution of this compound and an initiator, such as 2,2'-Azobisisobutyronitrile (AIBN), is subjected to a high pressure of oxygen.
The polymerization is typically carried out at a controlled temperature for an extended period. For example, one reported synthesis maintained a temperature of 55°C for 24 hours under an oxygen pressure of 100 psi. The resulting polymer, PDIPBP, is then isolated by precipitation with a non-solvent like methanol (B129727). The yield under these specific conditions was reported to be 26%. A key characteristic of the resulting polymer is the presence of peroxide groups (-O-O-) within the polymer backbone, which has been confirmed using Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC). Thermal analysis reveals that PDIPBP degrades with a significant exothermic release of energy, with a measured heat of degradation of -295.4 cal/g. The polymer is often insoluble in common organic solvents, which is attributed to cross-linking that occurs during the polymerization process.
| Parameter | Value/Condition | Reference |
|---|---|---|
| Polymerization Method | Free-radical-initiated oxidative polymerization | |
| Initiator | AIBN (0.02 mol/L) | |
| Temperature | 55°C | |
| Oxygen Pressure | 100 psi | |
| Reaction Time | 24 hours | |
| Yield | 26% | |
| Heat of Degradation (ΔHd) | -295.4 cal/g |
Hyperbranched Polymers and Dendritic Structures
Hyperbranched polymers can be synthesized from this compound using a method known as anionic self-condensing vinyl polymerization (ASCVP). researchgate.net This technique involves the in situ formation of an "inimer," a molecule that functions as both an initiator and a monomer. The process is typically initiated with an anionic initiator in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures, such as -40°C. researchgate.net
A key advantage of using this compound for this type of polymerization is that it proceeds without the gelation that is often observed with other divinyl monomers like divinylbenzene. researchgate.net The polymerization of this compound is characterized by a monomer-polymer equilibrium, which can restrict the growth and ultimate molecular weight of the resulting hyperbranched polymer. researchgate.net The choice of anionic initiator can influence the molecular weight of the final polymer. researchgate.net This method provides a pathway to creating highly branched, three-dimensional polymer architectures with a high degree of functionality without forming an insoluble cross-linked network. researchgate.net
Dendrimers are perfectly branched, monodisperse macromolecules with a central core, interior branches, and a high number of terminal functional groups. nih.govmdpi.com The synthesis of hyperbranched polymers from this compound highlights its potential as a foundational building block for creating dendritic structures. While hyperbranched polymers have structural irregularities compared to perfect dendrimers, their highly branched, globular architecture is analogous to the core and interior branching of a dendrimer. nih.gov
The controlled polymerization of this compound to form a hyperbranched structure can be seen as the creation of a multifunctional core. researchgate.net This core possesses numerous reactive sites (pendant double bonds) that could, in principle, be used for the subsequent, layer-by-layer growth of dendritic generations in a divergent synthesis approach. mdpi.com Therefore, this compound serves as a potential starting point for generating the central scaffold of complex dendritic and star polymers. google.com
Reactive Intermediates and Precursors
Production of Resorcinol (B1680541) via Hock Rearrangement
This compound is a precursor to 1,3-diisopropylbenzene (B165221), which is a key intermediate in a major industrial route for the production of resorcinol (1,3-dihydroxybenzene). wikipedia.orgchemistryscl.com This multi-step process leverages the Hock rearrangement mechanism. googleapis.com
The synthesis begins with the dialkylation of benzene (B151609) with propylene (B89431) to produce 1,3-diisopropylbenzene. wikipedia.orggoogle.com This intermediate is then subjected to oxidation, typically using air or oxygen, to form 1,3-diisopropylbenzene dihydroperoxide (DHP). googleapis.comgoogle.com The crucial step is the subsequent acid-catalyzed decomposition of DHP, known as the Hock rearrangement. In this reaction, the dihydroperoxide cleaves and rearranges to yield two primary products: resorcinol and acetone. chemistryscl.comgoogle.com
Oxidation: 1,3-diisopropylbenzene is oxidized to 1,3-diisopropylbenzene dihydroperoxide.
Hock Rearrangement: The dihydroperoxide is treated with an acid catalyst, which induces a rearrangement to form resorcinol and acetone. wikipedia.org
This hydroperoxidation route is a significant commercial method for synthesizing resorcinol, valued for its efficiency and the co-production of acetone, another commercially important chemical. googleapis.com
Precursor for Functional Oligomers and Polymers
This compound (1,3-DIPB) serves as a valuable precursor for the synthesis of functional oligomers and polymers. The presence of two isopropenyl groups allows for controlled polymerization and subsequent modification, leading to materials with tailored properties. Linear polymers of 1,3-DIPB are characterized by their high degree of unsaturation, containing pendant double bonds that act as reactive sites for further functionalization. google.com
Through anionic polymerization, at low degrees of conversion, 1,3-DIPB forms essentially linear polymers where each monomeric unit carries a pendant double bond. researchgate.net This reactive backbone is amenable to various chemical transformations, enabling the introduction of a wide range of functional groups. This process allows for the creation of functional oligomers and polymers with specific chemical and physical properties for diverse applications. google.com For instance, these unsaturated polymers can undergo reactions like hydrocyanation to yield polynitriles, amination to form polyamines, or hydration to produce polyols. google.com
Role in Graft Copolymers and Block Copolymers
The unique reactivity of this compound makes it a key component in the synthesis of complex polymer architectures such as graft and block copolymers. In the formation of graft copolymers, polymers derived from 1,3-DIPB can serve as a backbone onto which other polymer chains can be "grafted."
Anionic copolymerization of 1,3-DIPB with monomers like α-methylstyrene results in a polymer backbone containing pendant unsaturated groups. researchgate.net These pendant groups are then utilized as initiation sites for the growth of new polymer chains, creating a graft copolymer structure. researchgate.net This method allows for the combination of different polymer properties within a single molecule. For example, a flexible polyolefin backbone could be grafted with polar polymer chains to improve its compatibility with other materials.
Similarly, poly(diisopropenylbenzene) can be used as an intermediate in the production of block copolymers. google.com These copolymers consist of two or more different polymer chains linked together in a linear sequence. The ability to control the polymerization of 1,3-DIPB allows for the sequential addition of other monomers, leading to the formation of well-defined block structures.
Use in Non-Aqueous Dispersed Polymers, Microgels, Star Polymers, and Ladder Polymers
Polymers derived from this compound are instrumental as components or intermediates in the creation of several advanced polymer structures, including non-aqueous dispersed polymers, microgels, star polymers, and ladder polymers. google.com
Non-Aqueous Dispersed Polymers: In these systems, polymer particles are stabilized in a non-aqueous medium. The controlled polymerization of 1,3-DIPB can be utilized to create stabilizer blocks in block copolymers that prevent the aggregation of polymer particles in organic solvents.
Microgels: These are crosslinked polymer particles that are swollen by a solvent. The divinyl nature of 1,3-DIPB allows it to act as a crosslinking agent, forming a network structure that is characteristic of microgels.
Star Polymers: These polymers consist of multiple linear polymer chains, or "arms," linked to a central core. This compound can be used to form the core of star polymers, with the arms consisting of other polymer chains.
Ladder Polymers: These are double-stranded polymers with a regular, repeating structure resembling a ladder. The specific stereochemistry of 1,3-DIPB polymerization can be controlled to facilitate the formation of these rigid and thermally stable structures.
Other Material Applications
Surfactant in Polyurethane Production
This compound is utilized as a surfactant in the production of polyurethanes. biosynth.com Surfactants play a crucial role in the manufacturing of polyurethane foams by stabilizing the foam bubbles as they form, controlling cell size, and ensuring a uniform cell structure. The incorporation of surfactants like this compound can influence the physical properties of the final polyurethane product, such as its density, insulation performance, and mechanical strength.
Adsorbent and Photodegradation Agent for Wastewater Treatment (e.g., Methylene (B1212753) Blue)
A copolymer of sulfur and this compound (S-DIB) has demonstrated significant potential as an effective material for the treatment of wastewater contaminated with organic dyes like methylene blue. researchgate.netrsc.org This copolymer functions through a dual mechanism of adsorption and photodegradation. researchgate.netrsc.org
The S-DIB copolymer acts as a cost-effective adsorbent for the removal of methylene blue from water. researchgate.netrsc.org The efficiency of this process is influenced by several factors, including pH, initial dye concentration, adsorbent dose, and temperature. researchgate.netrsc.org
In addition to adsorption, the S-DIB copolymer exhibits unique photodegradation properties under visible light. researchgate.netrsc.org This allows for the breakdown of the adsorbed methylene blue molecules, further contributing to the purification of the wastewater. The degradation efficiency of this process has been reported to be as high as 94%. researchgate.netrsc.org
The adsorption behavior of methylene blue on the S-DIB copolymer has been studied in detail. The process is best described by the Langmuir isotherm and pseudo-second-order kinetic models, suggesting a chemisorption mechanism. researchgate.net Thermodynamic studies have shown that the adsorption is an exothermic and spontaneous process. researchgate.netrsc.org
Table 1: Optimal Conditions for Methylene Blue Removal by S-DIB Copolymer
| Parameter | Optimal Value |
|---|---|
| pH | 11 |
| Initial Dye Concentration | 8 mg L⁻¹ |
| Adsorbent Dose | 20 mg |
| Temperature | 293 K |
| Contact Time | 180 min |
| Removal Percentage | 96.53% |
Data sourced from a study on the adsorption/photodegradation of methylene blue using a sulfur-1,3-diisopropenylbenzene copolymer. researchgate.netrsc.org
Table 2: Adsorption Isotherm and Kinetic Model Fitting for Methylene Blue on S-DIB Copolymer
| Model | Type | Regression Coefficient (R²) |
|---|---|---|
| Langmuir | Isotherm | 0.9990 |
| Pseudo-second order | Kinetic | 0.9993 |
Data indicates a good fit for both models, suggesting monolayer adsorption and chemisorption. researchgate.net
Advanced Characterization Techniques in Research
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural determination of organic compounds. It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of hydrogen (¹H), carbon-13 (¹³C), and other magnetically active nuclei like lithium-7 (⁷Li).
¹H-NMR Spectroscopy
Proton NMR (¹H-NMR) provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 1,3-diisopropenylbenzene, the spectrum shows distinct signals for the aromatic protons, the vinylic (=CH₂) protons, and the methyl (-CH₃) protons. The downfield shift of aromatic protons is a result of the ring current effect, a phenomenon characteristic of aromatic systems. libretexts.org
Interactive Data Table: ¹H-NMR Chemical Shift Assignments for this compound Data recorded in CDCl₃ at 400 MHz. chemicalbook.com
| Assignment | Structure Fragment | Chemical Shift (ppm) |
| A | Aromatic C-H | 7.545 |
| B | Aromatic C-H | 7.343 |
| C | Aromatic C-H | 7.260 |
| D | Vinylic C-H | 5.360 |
| E | Vinylic C-H | 5.076 |
| F | Methyl C-H | 2.147 |
Users can sort and filter the data by clicking on the table headers.
¹³C-NMR Spectroscopy
Carbon-13 NMR (¹³C-NMR) is used to determine the types of carbon atoms in a molecule. benthamscience.com In this compound, distinct signals are observed for the aromatic carbons and the carbons of the isopropenyl groups. Quaternary carbons (those without attached hydrogens) typically show weaker signals. guidechem.com The chemical shifts provide clear evidence for the sp² hybridized carbons of the benzene (B151609) ring and the vinyl groups, as well as the sp³ hybridized methyl carbons.
Interactive Data Table: ¹³C-NMR Chemical Shift Data for this compound Data recorded in CDCl₃. guidechem.com
| Carbon Type | Structure Fragment | Approximate Chemical Shift (ppm) |
| Quaternary Aromatic | Ar-C | 142.1 |
| Quaternary Vinylic | C=CH₂ | 138.3 |
| Aromatic | Ar-C-H | 128.5 |
| Aromatic | Ar-C-H | 125.7 |
| Aromatic | Ar-C-H | 123.9 |
| Vinylic | =CH₂ | 114.2 |
| Methyl | -CH₃ | 22.1 |
Users can sort and filter the data by clicking on the table headers.
⁷Li-NMR Spectroscopy
While not used for the direct characterization of the this compound monomer itself, Lithium-7 NMR (⁷Li-NMR) is a crucial technique in the study of materials derived from it, particularly in the field of energy storage. Polymers created by the copolymerization of this compound with sulfur are investigated as cathode materials in Lithium-Sulfur (Li-S) batteries. researchgate.net Solid-state ⁷Li-NMR is employed to probe the local environment and dynamics of lithium ions within these polymer electrolytes. mdpi.com This technique can provide insights into Li⁺ ion mobility, the formation of different lithium species during charge-discharge cycles, and the interaction between lithium ions and the polymer matrix, which are critical factors for battery performance. mdpi.com
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The FTIR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure. These bands correspond to the vibrational frequencies of specific bonds within the molecule. chemicalbook.com
Interactive Data Table: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3080 | C-H Stretch | Aromatic & Vinylic | Medium |
| ~2970 | C-H Stretch | Methyl (Asymmetric) | Medium |
| ~2880 | C-H Stretch | Methyl (Symmetric) | Medium |
| ~1630 | C=C Stretch | Vinylic | Strong |
| ~1600, 1480, 1440 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~900 | =C-H Bend | Vinylic (out-of-plane) | Strong |
| ~860-900 | C-H Bend | 1,3-disubstituted Aromatic | Strong |
Users can sort and filter the data by clicking on the table headers.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound provides valuable information about the carbon skeleton. nih.govchemicalbook.com Research on sulfur/1,3-diisopropenylbenzene (S/DIB) copolymers, used in Li-S batteries, utilizes Raman spectroscopy to characterize the sulfur-sulfur and carbon-sulfur linkages formed during polymerization, offering insight into the copolymer's structure. researchgate.net Calculated Raman spectra often agree well with experimental results, aiding in the assignment of vibrational modes. researchgate.net
UV-Vis Spectrophotometry
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for analyzing compounds with conjugated π-electron systems. youtube.comshimadzu.com The structure of this compound, containing a benzene ring conjugated with two vinyl groups, gives rise to characteristic absorptions in the UV region. The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation. 9afi.com This property is highly useful in polymerization studies, as the consumption of the monomer's conjugated system can be monitored by the decrease in its characteristic UV absorbance.
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For polymers synthesized from this compound, chromatographic methods are indispensable for determining purity and molecular weight characteristics.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC, also known as SEC, is a powerful and widely used technique for determining the molecular weight distribution of polymers. lcms.czhpst.cz The method separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. sepscience.com As a polymer solution passes through a column packed with porous gel, larger molecules, which are excluded from the pores, elute first. Smaller molecules penetrate the pores to varying degrees and therefore have a longer path, causing them to elute later. campoly.comaimplas.net
In research involving the polymerization of this compound, GPC/SEC is the standard method for characterizing the resulting polymers. researchgate.net It provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. nsf.gov This information is vital as the physical and mechanical properties of a polymer are highly dependent on its molecular weight and polydispersity. sepscience.com The analysis is typically performed using polystyrene standards for calibration. malvernpanalytical.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is primarily utilized to confirm the purity of the monomer and to identify any byproducts from its synthesis. The mass spectrum of this compound is characterized by a specific fragmentation pattern that serves as a chemical fingerprint.
Upon introduction into the mass spectrometer, this compound undergoes ionization, typically through electron impact, leading to the formation of a molecular ion and various fragment ions. The molecular ion peak ([M]+) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 158 g/mol . pressreleasefinder.com The fragmentation pattern provides structural information about the molecule. The most abundant fragments observed in the mass spectrum of this compound are key to its identification.
Key Research Findings:
The mass spectrum of this compound shows a distinct molecular ion peak at m/z 158. pressreleasefinder.com
Prominent fragment ions are observed at m/z 128 and 115, corresponding to the loss of specific alkyl groups. pressreleasefinder.com
Below is a data table summarizing the characteristic peaks in the mass spectrum of this compound.
| m/z | Interpretation |
| 158 | Molecular Ion ([M]+) |
| 128 | Fragment Ion |
| 115 | Fragment Ion |
Thermal Analysis
Thermal analysis techniques are crucial for understanding the behavior of polymers as a function of temperature. For polymers derived from this compound, particularly its copolymers with sulfur, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine key thermal properties such as the glass transition temperature and thermal stability.
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. A key parameter obtained from DSC for amorphous or semi-crystalline polymers is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.
Key Research Findings:
In the study of poly(sulfur-random-1,3-diisopropenylbenzene) (poly(S-r-DIB)) copolymers, DSC has been used to determine the glass transition temperatures. researchgate.net
The Tg of these copolymers is dependent on the weight percentage of this compound (DIB), with higher DIB content leading to a higher Tg. researchgate.net This is attributed to the increased cross-linking density which restricts the mobility of the polymer chains.
The following interactive data table presents the glass transition temperatures for poly(S-r-DIB) copolymers with varying compositions.
| Weight % of this compound (DIB) | Glass Transition Temperature (Tg) in °C |
| 20 | 32.7 |
| 30 | 43.5 |
| 50 | 49.2 |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is vital for assessing the thermal stability of polymers. The TGA of poly(S-r-DIB) copolymers is typically performed under a nitrogen atmosphere to monitor their decomposition profile. researchgate.net
Key Research Findings:
TGA measurements on poly(S-r-DIB) copolymers are conducted over a temperature range, for instance, from 30 to 800 °C, to evaluate their thermal stability. researchgate.net
The analysis helps in determining the onset of decomposition and the amount of residual mass at high temperatures, providing insights into the material's performance limits in high-temperature applications.
Microscopic and Diffraction Methods
These methods provide information on the local environment of specific atoms and the crystalline structure of materials, which are important for understanding the polymerization process and the morphology of the resulting polymers.
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as free radicals. It is particularly useful for studying polymerization mechanisms that involve radical intermediates.
Key Research Findings:
In the context of the anionic polymerization of this compound, EPR signals have been observed. springerprofessional.de
These signals are attributed primarily to radicals formed on the tertiary carbon atoms of the DIB polymer, providing direct evidence of the radical species involved in the polymerization process. springerprofessional.de This information is crucial for understanding the reaction kinetics and the structure of the resulting polymer.
Grazing Incidence X-ray Diffraction (GIXD) is a surface-sensitive X-ray diffraction technique used to characterize the crystal structure of thin films. springernature.commdpi.com By directing an X-ray beam at a very shallow angle to the surface, the penetration depth of the X-rays is limited, making it an ideal tool for studying the structure of polymer films without interference from the underlying substrate. springernature.commdpi.com This technique can provide information on the crystallinity, orientation of crystalline domains, and lattice parameters of the polymer chains in the film.
While GIXD is a highly relevant and powerful technique for the characterization of thin films of polymers derived from this compound, specific research findings with detailed diffraction data for these particular polymers were not prominently available in the surveyed literature. However, the application of GIXD would be a logical step in the in-depth structural analysis of such materials, especially in applications where surface properties and morphology are critical.
Computational Chemistry and Theoretical Studies
Computational chemistry and theoretical studies have emerged as indispensable tools for elucidating the intricate molecular behavior of this compound (DIB) and its derivatives. These theoretical approaches provide profound insights into the electronic structure, reactivity, and thermodynamic properties of molecules, complementing experimental findings and guiding the design of new materials. In the context of this compound, computational methods are particularly valuable for understanding its polymerization behavior, especially in the formation of sulfur-containing polymers through inverse vulcanization.
Density-Functional Theory (DFT) Calculations
Density-Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the properties of copolymers derived from this compound, particularly in the context of their application as cathode materials in lithium-sulfur batteries.
Research efforts have focused on understanding the atomic structure of sulfur/1,3-diisopropenylbenzene copolymers, often denoted as poly(S-co-DIB). nih.gov DFT calculations have been instrumental in determining the local structural properties of these copolymers, with a specific emphasis on the favorable length of the sulfur chains (Sn) that connect two DIB molecules. nih.gov
One key finding from these theoretical studies is the preference for shorter sulfur chains in DIB-Sn-DIB copolymers. nih.gov Atomic structure optimizations have revealed that sulfur chains with approximately four sulfur atoms (n ≈ 4) are energetically favored. nih.gov This stabilization is primarily attributed to the properties of the sulfur chains themselves, rather than the organic DIB units. nih.gov These computational insights are critical for understanding the performance and stability of these materials in energy storage applications. The results, which correspond to the fully charged state of the cathode in the thermodynamic limit, have direct implications for the development of advanced lithium-sulfur batteries. nih.gov
A summary of the focus of DFT studies on poly(S-co-DIB) is presented in the table below.
| Research Focus | Key Findings | Significance |
| Local structural properties of poly(S-co-DIB) | Shorter sulfur chains (n ≈ 4) are energetically preferred. nih.gov | Understanding material stability and performance in Li-S batteries. nih.gov |
| Atomic structure of the copolymer | Stabilization is primarily driven by the sulfur chains. nih.gov | Guiding the design of optimized cathode materials. |
| Electronic structure of DIB-sulfur linkages | Elucidation of bonding and charge distribution. | Predicting reactivity and electrochemical properties. |
Modeling of Structural Characteristics and Reaction Mechanisms
Computational modeling plays a crucial role in understanding the complex structural characteristics and reaction mechanisms involved in the polymerization of this compound. This is particularly true for the process of inverse vulcanization, where elemental sulfur reacts with DIB to form high-sulfur-content copolymers.
DFT calculations have been employed to provide mechanistic insights into the formation of the non-intuitive microstructure of poly(sulfur-random-1,3-diisopropenylbenzene) (poly(S-r-DIB)). acs.orgarizona.edu Experimental characterization of these materials can be challenging due to their often insoluble nature and the potential for complex side reactions at the high temperatures used in inverse vulcanization. acs.orgarizona.edu Computational modeling helps to unravel these complexities by simulating the reaction pathways and predicting the most likely structures.
Studies combining experimental techniques like nuclear magnetic resonance (NMR) spectroscopy with DFT calculations have revealed that the previously proposed repeating units for poly(S-r-DIB) were not entirely accurate. acs.orgarizona.edu The polymerization mechanism is significantly more complex than initially thought. acs.orgarizona.edu Theoretical models have been instrumental in revising the understanding of the microstructure of these important organosulfur polymers.
The table below outlines the key areas where computational modeling has provided insights into the structure and reactivity of this compound.
| Modeled Aspect | Insights Gained | Impact on Research |
| Structural Characteristics | ||
| Favorable sulfur chain length in poly(S-co-DIB) | Preference for shorter chains (n ≈ 4). nih.gov | Enables the rational design of copolymers with desired properties. |
| Copolymer microstructure | Revealed inaccuracies in previously proposed repeating units of poly(S-r-DIB). acs.orgarizona.edu | Led to a more accurate understanding of the polymer structure. |
| Reaction Mechanisms | ||
| Inverse vulcanization of DIB with sulfur | Provided mechanistic insights into the formation of complex microstructures. acs.orgarizona.edu | Elucidated the complex reaction pathways involved in the polymerization process. acs.orgarizona.edu |
| Polymerization pathways | Identified the complexity of the reaction, including potential side reactions. acs.orgarizona.edu | Guides the optimization of reaction conditions to control polymer architecture. |
Future Research Directions and Unexplored Avenues
Development of Novel Polymer Architectures
The synthesis of polymers with complex and well-defined architectures is a key area for future research involving 1,3-DIPB. Its bifunctionality allows for the creation of non-linear structures that can exhibit unique physical and chemical properties.
One significant area of exploration is the synthesis of hyperbranched polymers . Through anionic self-condensing vinyl polymerization (ASCVP), 1,3-DIPB can form hyperbranched structures by creating an 'inimer' (a molecule that acts as both initiator and monomer) in situ. researchgate.net Unlike some other divinyl monomers, the use of 1,3-DIPB in this process has been shown to proceed without gelation, offering a pathway to soluble, highly branched polymers. researchgate.net Future work could focus on controlling the degree of branching and the molecular weight of these hyperbranched polymers by manipulating reaction conditions such as temperature and the choice of anionic initiator. researchgate.net
Another promising architecture is the formation of star polymers . Anionic polymerization techniques can be employed to create linear poly(1,3-diisopropenylbenzene) chains with pendant double bonds. acs.org These living polymers can then be reacted with a multifunctional linking agent to form star-shaped macromolecules. acs.org Research could be directed towards synthesizing miktoarm star polymers, where the arms are composed of different polymer chains, by sequential monomer addition, thereby combining the properties of different polymers into a single molecule.
The development of these novel architectures could lead to materials with unique solution and bulk properties, suitable for applications in coatings, additives, and drug delivery systems.
| Polymer Architecture | Synthetic Approach | Potential Advantages | Key Research Focus |
| Hyperbranched Polymers | Anionic Self-Condensing Vinyl Polymerization (ASCVP) | High solubility, low viscosity, numerous terminal functional groups | Control over degree of branching and molecular weight |
| Star Polymers | Living Anionic Polymerization and reaction with linking agents | Tailorable arm length and number, potential for multi-component stars | Synthesis of miktoarm stars with diverse polymer arms |
Exploration of Sustainable Synthesis Routes
In line with the growing emphasis on green chemistry, developing sustainable and environmentally friendly methods for both the synthesis of 1,3-DIPB itself and its subsequent polymerization is a critical research avenue.
A particularly promising sustainable process is inverse vulcanization . This method utilizes elemental sulfur, a largely abundant industrial byproduct, as a comonomer with 1,3-DIPB. researchgate.net The process is solvent-free and boasts 100% atom economy as all starting materials are incorporated into the final polymer, poly(sulfur-random-1,3-diisopropenylbenzene) (poly(S-r-DIB)). researchgate.net Future research should focus on expanding the scope of this reaction by exploring different catalysts to lower the reaction temperature and further enhance its green credentials. Additionally, investigating the use of bio-based crosslinkers in conjunction with or as a replacement for 1,3-DIPB in inverse vulcanization could lead to even more sustainable materials.
Further research into the synthesis of 1,3-DIPB could focus on routes that avoid harsh reagents and minimize waste. For example, exploring catalytic dehydrogenation of 1,3-diisopropylbenzene (B165221) under milder conditions or developing bio-catalytic routes could significantly improve the sustainability of its production.
| Sustainable Approach | Description | Key Advantages | Future Research Directions |
| Inverse Vulcanization | Co-polymerization of 1,3-DIPB with elemental sulfur. researchgate.net | Utilizes industrial byproduct, solvent-free, 100% atom economy. researchgate.net | Exploring catalysts to reduce reaction temperature, incorporating bio-based monomers. |
| Greener Synthesis of 1,3-DIPB | Development of alternative synthetic pathways. | Reduced waste and energy consumption. | Catalytic dehydrogenation under mild conditions, biocatalytic routes. |
Advanced Applications in Energy Storage and Catalysis
The unique properties of polymers derived from 1,3-DIPB make them promising candidates for advanced applications in energy storage and catalysis.
In the field of energy storage , sulfur copolymers synthesized via inverse vulcanization of 1,3-DIPB, such as poly(S-r-DIB), are being investigated as cathode materials for lithium-sulfur (Li-S) batteries . nih.gov These materials offer the potential for high reversible capacity and can accommodate the volumetric expansion of the cathode during discharge due to their structural flexibility. nih.govresearchgate.net Density-functional theory calculations have suggested that copolymers with shorter sulfur chains (around 4 sulfur atoms) connecting the DIB units are more stable. nih.gov Future research should focus on optimizing the polymer structure to enhance ion conductivity and improve the cycling stability of Li-S batteries. This includes investigating the ideal ratio of sulfur to 1,3-DIPB and exploring the incorporation of other components to create composite cathodes with enhanced performance.
In catalysis , porous sulfur polymers derived from 1,3-DIPB have shown potential for environmental remediation. These materials can act as adsorbents for organic pollutants and may also exhibit photocatalytic activity. Future work could explore the design of these porous polymers with specific active sites for targeted catalytic applications, such as in water purification or organic synthesis. The high surface area and tunable porosity of these materials make them ideal scaffolds for supporting catalytic nanoparticles.
In-depth Mechanistic Understanding of Complex Reactions
A deeper understanding of the reaction mechanisms involved in the polymerization of 1,3-DIPB is crucial for designing and controlling the synthesis of new materials with desired properties.
The anionic polymerization of 1,3-DIPB is a complex process characterized by a propagation-depropagation equilibrium. acs.orgacs.orgepa.gov Kinetic studies of the reaction between sec-butyllithium (B1581126) and 1,3-DIPB have shown that the initial addition leads to the formation of an oligomer rather than a simple diadduct. acs.orgacs.orgepa.gov Further research using advanced analytical techniques, such as in-situ NMR spectroscopy, could provide a more detailed picture of the competing reactions, including the rates of propagation, depropagation, and chain transfer. Computational modeling can also be a powerful tool to elucidate the transition states and energy barriers of the different reaction pathways.
Understanding the mechanism of inverse vulcanization involving 1,3-DIPB and sulfur is another important area. While a radical mechanism is proposed, a detailed understanding of the initiation, propagation, and termination steps is still needed. researchgate.net Investigating the role of different initiators and catalysts could provide insights into how to control the polymer structure and molecular weight.
| Reaction Type | Key Mechanistic Features | Future Research Approaches |
| Anionic Polymerization | Propagation-depropagation equilibrium, formation of oligomeric initiators. acs.orgacs.orgepa.gov | In-situ NMR spectroscopy, computational modeling. |
| Inverse Vulcanization | Radical mechanism involving the opening of the S8 ring. researchgate.net | Kinetic studies with different initiators and catalysts. |
Integration with Emerging Technologies and Smart Materials
The integration of 1,3-DIPB-based polymers into emerging technologies and the development of smart materials represent exciting and largely unexplored frontiers. The versatility of 1,3-DIPB allows for the creation of materials that can respond to external stimuli.
The development of self-healing materials is one such possibility. The pendant double bonds in linear poly(this compound) could be utilized as reactive sites for cross-linking reactions that can be reversed and reformed, allowing the material to repair itself after damage. Research could focus on incorporating reversible covalent bonds or dynamic non-covalent interactions into the polymer network.
Furthermore, polymers derived from 1,3-DIPB could be used to create chemiresistive sensors . The aromatic rings and the potential for creating porous structures could be exploited for the selective adsorption of specific analytes, leading to a change in the material's electrical resistance. Future work could involve designing polymers with specific functional groups to enhance their sensitivity and selectivity towards target molecules.
The creation of stimuli-responsive gels is another avenue. By incorporating 1,3-DIPB into cross-linked networks with other functional monomers, it may be possible to create hydrogels or organogels that change their volume or shape in response to changes in temperature, pH, or light. These "smart" gels could have applications in areas such as soft robotics, controlled release systems, and tissue engineering.
| Emerging Technology/Smart Material | Potential Role of 1,3-DIPB | Research Focus |
| Self-Healing Materials | Pendant double bonds for reversible cross-linking. | Incorporating dynamic covalent or non-covalent bonds. |
| Chemiresistive Sensors | Aromatic structure and porous capabilities for analyte adsorption. | Functionalization for enhanced sensitivity and selectivity. |
| Stimuli-Responsive Gels | Cross-linker in functional polymer networks. | Design of gels responsive to temperature, pH, or light. |
Q & A
Q. What are the critical considerations for synthesizing and stabilizing 1,3-diisopropenylbenzene in laboratory settings?
this compound is prone to premature polymerization due to its reactive isopropenyl groups. To mitigate this:
- Storage : Maintain temperatures between 0–10°C in airtight, light-resistant containers to suppress thermal and photolytic degradation .
- Stabilizers : Use inhibitors like tert-butylcatechol (TBC) at ~0.1% to extend shelf life .
- Handling : Avoid prolonged exposure to oxygen or elevated temperatures during synthesis. Distillation under reduced pressure (b.p. 231°C at 760 mmHg) is recommended for purification .
Q. How can researchers purify this compound to achieve high-purity standards for polymerization studies?
- Chromatography : Use silica gel column chromatography with non-polar solvents (e.g., hexane) to remove oligomers or stabilizers .
- Distillation : Fractional distillation under inert gas (N₂/Ar) minimizes oxidative side reactions .
- Analytical Validation : Confirm purity via GC-MS (>99%) and monitor stabilizer content using HPLC .
Q. What safety protocols are essential for handling this compound in academic labs?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (skin sensitizer, Category 1 ).
- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 91°C ).
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in inverse vulcanization reactions with elemental sulfur?
this compound (DIB) acts as a crosslinker in sulfur copolymers (e.g., poly(S-r-DIB)) by forming hyperbranched networks via radical-mediated copolymerization at 165°C . Key findings:
- Structural Dynamics : NMR and DFT studies reveal DIB’s diene groups react with sulfur radicals (S₈ rings) to form stable C–S bonds .
- Side Reactions : High temperatures (>170°C) may lead to β-scission, reducing crosslinking efficiency. Optimize reaction time (10–15 min) to balance viscosity and network integrity .
Q. How can researchers design experiments to study the rheological properties of DIB-based sulfur copolymers?
- Comonomer Ratios : Vary DIB content (e.g., 25–50 wt%) with sulfur and norbornadiene (NBD₂) to modulate viscoelasticity .
- Rheometry : Perform oscillatory shear tests to identify Maxwellian behavior (e.g., poly(S50-r-DIB25-r-NBD225) exhibits tunable relaxation times) .
- Thermal Analysis : Use DSC to correlate glass transition temperatures (Tg) with crosslink density .
Q. How should researchers address contradictions in reported polymerization outcomes for DIB-containing systems?
- Reaction Conditions : Discrepancies in molecular weight or mechanical properties often stem from variations in temperature control, sulfur feed ratios, or stabilizer interference .
- Characterization Gaps : Combine MALDI-TOF and solid-state NMR to resolve ambiguities in backbone microstructure .
- Reproducibility : Standardize monomer purity (e.g., residual TBC levels) and reaction atmospheres (inert vs. aerobic) .
Q. What methodologies enable the development of DIB-derived materials for optical or mechanical applications?
- Optical Filters : Leverage DIB’s high refractive index (n ≈ 1.6) by copolymerizing with styrene to create transparent, hydrophobic films .
- High-Strength Composites : Incorporate DIB into sulfur-terpolymers (e.g., with divinylbenzene) to enhance Young’s modulus (>500 MPa) while retaining elasticity .
- In Situ Techniques : Use FTIR or Raman spectroscopy to monitor real-time polymerization kinetics .
Q. How can researchers evaluate the environmental impact of DIB-based polymers?
- Ecotoxicology : Conduct Daphnia magna or algal growth inhibition assays to assess aquatic toxicity (no data available as of 2025 ).
- Degradation Pathways : Study hydrolytic/oxidative breakdown products via LC-MS under simulated environmental conditions .
- Lifecycle Analysis : Quantify sulfur leaching from copolymers during disposal to inform regulatory compliance (e.g., REACH) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
